6-Chloro-7-hydroxychroman-4-one
Overview
Description
6-Chloro-7-hydroxychroman-4-one is a chemical compound with the molecular formula C9H7ClO3 and a molecular weight of 198.60 g/mol . It belongs to the class of chroman-4-one derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The compound features a chromanone core structure with a chlorine atom at the 6th position and a hydroxyl group at the 7th position.
Mechanism of Action
Target of Action
6-Chloro-7-hydroxychroman-4-one is a chromanone analog. Chromanone analogs have been found to display antiparasitic activity by targeting pteridine reductase-1 . This enzyme plays a crucial role in the survival and proliferation of certain parasites, making it a key target for antiparasitic drugs .
Mode of Action
It is known that chromanone analogs can inhibit the activity of pteridine reductase-1 . This inhibition disrupts the normal functioning of the parasites, leading to their eventual death .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of pteridines. By inhibiting pteridine reductase-1, the compound disrupts the normal metabolic pathways of the parasites, leading to their death .
Result of Action
The inhibition of pteridine reductase-1 by this compound leads to the disruption of normal metabolic processes in the parasites. This results in the death of the parasites, providing an effective antiparasitic action .
Biochemical Analysis
Biochemical Properties
6-Chloro-7-hydroxychroman-4-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-hydroxychroman-4-one can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-1-(5-chloro-2,4-dihydroxyphenyl)propan-1-one with sodium hydroxide in water. The reaction mixture is cooled to 0°C and then gradually warmed to room temperature, followed by stirring for 15 hours. The pH of the solution is then adjusted to 1-2 with hydrochloric acid, and the product is extracted with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and purity, often through the use of advanced purification techniques such as flash column chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-hydroxychroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group in the chromanone core can be reduced to form alcohols.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chromanone derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-7-hydroxychroman-4-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Chloro-7-hydroxychroman-4-one can be compared with other chromanone derivatives:
Chroman-4-one: Lacks the chlorine and hydroxyl substituents but shares the core structure.
6-Hydroxychroman-4-one: Similar structure but without the chlorine atom.
7-Hydroxychroman-4-one: Similar structure but without the chlorine atom.
The presence of the chlorine atom at the 6th position and the hydroxyl group at the 7th position in this compound contributes to its unique chemical and biological properties, making it distinct from other chromanone derivatives .
Properties
IUPAC Name |
6-chloro-7-hydroxy-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-6-3-5-7(11)1-2-13-9(5)4-8(6)12/h3-4,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVCXTXNWXODPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605757 | |
Record name | 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74277-66-0 | |
Record name | 6-Chloro-7-hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 74277-66-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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